saccharopine (N6-(glutaryl-2)-L-lysine) is a key intermediate metabolite in both the biosynthesis and catabolism of L-lysine in various organisms, including fungi, plants, and mammals. [, , ] In fungi, it plays a crucial role in lysine biosynthesis via the α-aminoadipate pathway. Conversely, in mammals and plants, it is involved in the degradation of excess L-lysine. [, , ] saccharopine's importance in lysine metabolism has spurred scientific interest in its synthesis, analysis, and potential applications.
Related Compounds
L-Lysine
Compound Description: L-Lysine is an essential amino acid crucial for protein synthesis in various organisms. It participates in diverse metabolic processes, including carnitine and collagen biosynthesis. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Relevance: L-Lysine is a direct precursor to saccharopine in the saccharopine pathway, a significant route for lysine degradation in many organisms. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] The accumulation of lysine can lead to increased saccharopine production. [, , , ] Conversely, disruptions in the saccharopine pathway can lead to elevated lysine levels. [, , , , , , ]
α-Ketoglutarate
Compound Description: α-Ketoglutarate, also known as 2-oxoglutarate, is a key intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production. [, , , , , , , , , , , , , , , , ]
Relevance: α-Ketoglutarate acts as a co-substrate with saccharopine in the reversible reaction catalyzed by saccharopine dehydrogenase. [, , , , , , , , , , , , , , , , ] In the saccharopine pathway, α-ketoglutarate and lysine combine to form saccharopine. [, , , ]
NADPH
Compound Description: NADPH is a crucial coenzyme involved in various metabolic reactions, primarily as a reducing agent in anabolic processes such as lipid and nucleotide synthesis. [, , , , , ]
Relevance: NADPH serves as a cofactor for lysine-ketoglutarate reductase, the enzyme responsible for converting lysine and α-ketoglutarate to saccharopine. [, , , , , ] This reaction represents the first step in the saccharopine pathway of lysine degradation.
NADP
Compound Description: NADP is the oxidized form of NADPH. [, , , , , ] It acts as an electron acceptor in various metabolic reactions.
Relevance: In the context of saccharopine metabolism, NADP is a product of the lysine-ketoglutarate reductase reaction. [, , , , , ] It can also act as a competitive inhibitor of this enzyme. []
NADH
Compound Description: Similar to NADPH, NADH is a coenzyme functioning as an electron carrier in metabolic reactions, predominantly in catabolic processes like glycolysis and the TCA cycle. [, , , , , , , , , , , ]
Relevance: NADH is a product of the saccharopine dehydrogenase reaction, which converts saccharopine to α-aminoadipate-δ-semialdehyde and glutamate. [, , , , , , , , , , , ] This step is part of the saccharopine pathway for lysine degradation.
NAD
Compound Description: NAD represents the oxidized form of NADH, acting as an electron acceptor in metabolic reactions, especially in catabolic pathways. [, , , , , , , , , , , ]
Relevance: NAD serves as a cofactor for saccharopine dehydrogenase, converting saccharopine to α-aminoadipate-δ-semialdehyde and glutamate. [, , , , , , , , , , , ]
α-Aminoadipate-δ-semialdehyde
Compound Description: α-Aminoadipate-δ-semialdehyde is an intermediate in the saccharopine pathway of lysine degradation. [, , , , , , , , , , , ]
Relevance: It is a direct product of saccharopine hydrolysis by saccharopine dehydrogenase. [, , , , , , , , , , , ] Accumulation of this aldehyde can be detrimental, highlighting the importance of the saccharopine pathway for its detoxification. []
L-Glutamate
Compound Description: L-Glutamate is an amino acid with diverse roles in metabolism, notably as a neurotransmitter and a precursor for glutathione, an important antioxidant. [, , , , , , , , , , , , , , , , , , , , , , , , ]
Relevance: L-Glutamate is both a substrate and product in the saccharopine pathway. [, , , , , , , , , , , , , , , , , , , , , , , , ] It combines with α-aminoadipate-δ-semialdehyde to form saccharopine in the saccharopine reductase reaction, and it is produced alongside α-aminoadipate-δ-semialdehyde when saccharopine is broken down by saccharopine dehydrogenase. [, , , , , , , , , , , , , , , , , , , , , , , , ]
α-Aminoadipic acid
Compound Description: α-Aminoadipic acid is an intermediate in the lysine degradation pathway. [, , , , , , , , , , , , , ]
Relevance: It is formed from α-aminoadipate-δ-semialdehyde, the direct product of saccharopine breakdown. [, , , , , , , , , , , , , ] α-Aminoadipic acid serves as a precursor for penicillin biosynthesis in certain fungi. []
Pipecolic acid
Compound Description: Pipecolic acid, a non-proteinogenic amino acid, acts as a precursor in various metabolic pathways, including the biosynthesis of certain alkaloids. [, , , , , , , , , , ]
Relevance: Pipecolic acid can be produced from α-aminoadipate-δ-semialdehyde, a product of saccharopine degradation. [, , , , , , , , , , ] It plays a role in plant stress responses, suggesting a link between saccharopine metabolism and stress tolerance. [, ]
Piperideine-6-carboxylic acid (P6C)
Compound Description: P6C is a cyclic Schiff base that exists in equilibrium with α-aminoadipate-δ-semialdehyde. [, ]
Relevance: P6C is in direct equilibrium with the product of saccharopine breakdown. Accumulation of P6C can occur due to mutations in the saccharopine pathway, as seen in some strains of Rhodotorula glutinis. [, ]
Overview
L-Saccharopine is an important intermediate in the metabolic pathway of lysine catabolism, specifically through the saccharopine pathway. This compound plays a crucial role in converting lysine into α-aminoadipate, which is further metabolized in various biological systems. L-Saccharopine is synthesized from lysine and α-ketoglutarate through the action of specific enzymes, and it has been studied extensively in various organisms, including fungi and mammals.
Source and Classification
L-Saccharopine is classified as an amino acid derivative, specifically a saccharopine, which is formed during the degradation of lysine. It is primarily found in biological systems where lysine metabolism occurs, such as in the mitochondria of animal cells and in certain fungi. The compound is particularly relevant in studies involving lysine auxotrophy and metabolic disorders related to lysine degradation.
Synthesis Analysis
Methods and Technical Details
L-Saccharopine can be synthesized enzymatically using several methods:
Enzymatic Synthesis: The synthesis typically involves the condensation of L-lysine with α-ketoglutarate, catalyzed by the enzyme lysine-ketoglutarate reductase. This process requires NADPH as a cofactor and occurs under specific conditions to optimize enzyme activity.
Radioisotope Methods: Studies have utilized radioisotope labeling to trace the synthesis of L-saccharopine from L-lysine-UL-14C and α-ketoglutaric acid. The reaction mixture often includes NADH + H+ and various buffers to maintain optimal pH levels for enzymatic activity.
Chromatographic Techniques: After synthesis, L-saccharopine can be purified using techniques such as high-voltage electrophoresis or two-dimensional paper chromatography, which separate amino acids based on their charge and size.
Molecular Structure Analysis
Structure and Data
L-Saccharopine has a complex molecular structure characterized by its amino acid backbone and functional groups. Its chemical formula is C₆H₁₄N₂O₃, indicating the presence of two amine groups, a carboxylic acid group, and a ketone functional group. The structural representation can be described as follows:
Molecular Weight: 158.19 g/mol
Structural Formula:
HOOC CH NH 2 CH 2 3 NH 2
This structure highlights the connectivity between carbon, nitrogen, and oxygen atoms essential for its biochemical functions.
Chemical Reactions Analysis
Reactions and Technical Details
L-Saccharopine participates in several biochemical reactions:
Conversion to Glutamate: In the presence of saccharopine dehydrogenase, L-saccharopine can be hydrolyzed to produce glutamate and α-aminoadipate semialdehyde. This reaction is crucial for further metabolism of lysine.
Reversible Reactions: The conversion between lysine and L-saccharopine is reversible under certain conditions, allowing for regulatory mechanisms in lysine metabolism.
Enzyme Activity: The enzymatic activity involved in these conversions exhibits distinct pH optima, indicating that environmental conditions significantly influence these biochemical pathways.
Mechanism of Action
Process and Data
The mechanism of action for L-saccharopine involves its role as an intermediate in the saccharopine pathway:
Physical and Chemical Properties Analysis
Physical and Chemical Properties
L-Saccharopine exhibits several physical and chemical properties:
Solubility: It is soluble in water due to its polar functional groups.
Stability: The compound is relatively stable under physiological conditions but can degrade if exposed to extreme pH levels or high temperatures.
Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for amino acid derivatives.
Applications
Scientific Uses
L-Saccharopine has several applications in scientific research:
Metabolic Studies: It serves as a key marker for studying lysine metabolism in various organisms, including yeast models used for genetic studies on lysine auxotrophy.
Disease Research: Investigations into metabolic disorders related to lysine degradation often involve L-saccharopine as it plays a critical role in pathways affected by genetic mutations leading to conditions like pyridoxine-dependent epilepsy.
Biochemical Pathway Elucidation: Researchers utilize L-saccharopine to better understand enzymatic pathways involved in amino acid metabolism, contributing to broader insights into metabolic regulation within cells.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
MD001 is a dual agonist of peroxisome proliferator-activated receptor α (PPARα) and PPARγ.1 It binds to PPARα and PPARγ (Kds = 9.55 and 0.14 μM, respectively) but does not bind to PPARβ/δ at concentrations up to 500 μM. It increases transcriptional activity of PPARα and PPARγ in a cell-based luciferase reporter assay when used at a concentration of 10 μM. MD001 (10 μM) increases expression of PPARα, PPARγ, and retinoid X receptor (RXR), as well as PPARα and PPARγ target genes, in HepG2 cells. It increases glucose consumption as well as expression of GLUT2 and GLUT4 in HepG2 and 3T3-L1 cells, respectively, in a concentration-dependent manner. MD001 (20 mg/kg) decreases levels of glucose, insulin, free fatty acids, triglycerides, LDL, alanine aminotransferase (ALT), and aspartate aminotransferase (AST) in blood and reduces the size and number of hepatic lipid droplets in diabetic db/db mice. MD001 is a dual agonist of peroxisome proliferator-activated receptor α (PPARα) and PPARγ. It binds to PPARα and PPARγ but does not bind to PPARβ/δ. It increases transcriptional activity of PPARα and PPARγ and glucose consumption. MD001 decreases levels of glucose, insulin, free fatty acids, triglycerides, LDL, alanine aminotransferase (ALT), and aspartate aminotransferase (AST) in blood and reduces the size and number of hepatic lipid droplets in diabetic db/db mice.
MDA 19 is a selective agonist of the human peripheral cannabinoid (CB2) receptor, with an EC50 value for activation (63.4 nM) that is 14-fold lower than that for central cannabinoid (CB1) activation (EC50 = 867 nM). Surprisingly, it acts as an inverse agonist at the rat CB2 receptor in cell-based functional assays. MDA 19 attenuates tactile allodynia produced by spinal nerve ligation or paclitaxel in a dose-related manner in rats and in CB2+/+ mice but not in CB2-/- mice, indicating that CB2 receptors mediated the effects of MDA 19.1,2 These effects of MDA 19 are blocked by the selective CB2 antagonist AM630.1 MDA19 or MDA-19 is discontinued (DEA controlled substance). It is a selective agonist of the human peripheral cannabinoid (CB2) receptor, with an EC50 value for activation (63.4 nM) that is 14-fold lower than that for central cannabinoid (CB1) activation (EC50 = 867 nM). MDA19 exhibited a distinctive in vitro functional profile at rat CB2 receptors and behaved as a CB1/CB2 agonist in vivo, characteristics of a protean agonist. MDA19 has potential for alleviating neuropathic pain without producing adverse effects in the central nervous system.